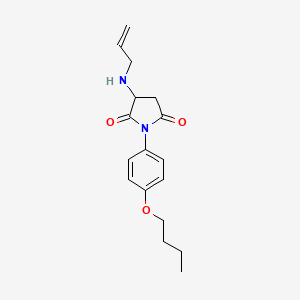![molecular formula C16H28N2O4S2 B10898280 N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide is a complex organic compound characterized by its unique sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzyl Intermediate: This involves the reaction of a benzyl halide with an isobutylsulfonamide under basic conditions to form the benzyl intermediate.
Sulfonamide Formation: The benzyl intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties.
Biology: The compound can be used as a probe to study enzyme interactions and protein binding.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-{[(Isobutylsulfonyl)amino]methyl}phenyl)-2-methylpropanesulfonamide: A structurally similar compound with slight variations in the substituents.
Uniqueness
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H28N2O4S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-methyl-N-[[4-[(2-methylpropylsulfonylamino)methyl]phenyl]methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)11-23(19,20)17-9-15-5-7-16(8-6-15)10-18-24(21,22)12-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
InChI Key |
MCARKIBHSYICAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10898199.png)
![4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898205.png)
![5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide](/img/structure/B10898207.png)
![4-bromo-N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10898210.png)
![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898213.png)
![methyl (2E)-5-methyl-1-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10898219.png)
![N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide](/img/structure/B10898226.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10898227.png)


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10898239.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898252.png)

![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
